

The Discovery and Semi-Synthesis of BMS-310705: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS 310705

Cat. No.: B15567588

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-310705 is a semi-synthetic analogue of epothilone B, a class of microtubule-stabilizing agents that have shown significant promise in oncology. Developed by Bristol-Myers Squibb, BMS-310705 was engineered for improved physicochemical properties, specifically enhanced water solubility and chemical stability, to overcome some of the formulation challenges associated with earlier microtubule-targeting agents.^[1] This document provides an in-depth technical overview of the discovery, semi-synthetic manufacturing process, mechanism of action, and key preclinical and clinical data for BMS-310705. Detailed experimental protocols for core assays and visual diagrams of key pathways are included to support further research and development in this area.

Discovery and Rationale

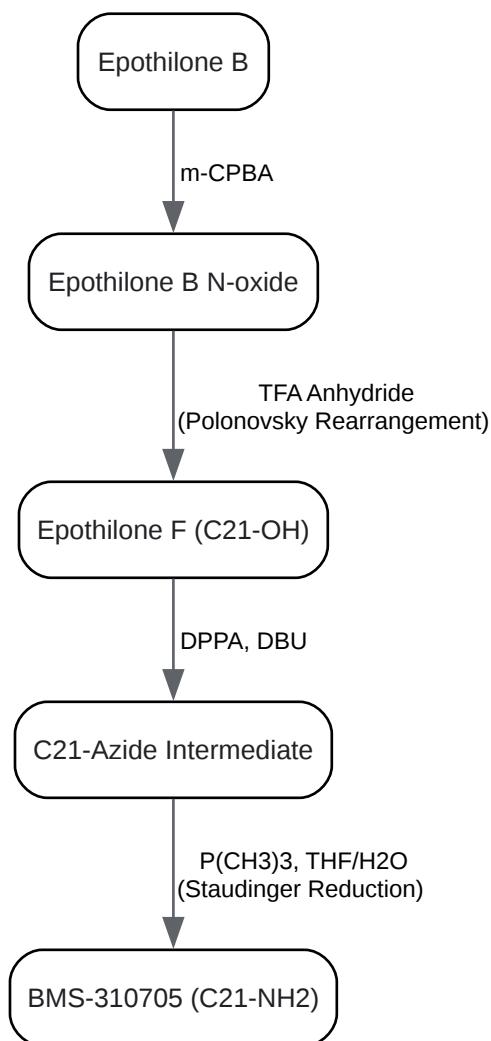
The epothilones, originally identified as metabolites from the soil bacterium *Sorangium cellulosum*, emerged as a promising class of anticancer agents due to their potent ability to induce tubulin polymerization and stabilize microtubules, a mechanism shared with the taxanes.^{[2][3]} However, epothilones demonstrated activity against taxane-resistant cancer models, suggesting a distinct interaction with tubulin and a lower susceptibility to common resistance mechanisms like P-glycoprotein efflux.^{[2][3]}

BMS-310705 (C21-amino-Epothilone B) was developed as a second-generation epothilone analogue with a primary goal of improving its pharmaceutical properties.^[4] The key structural modification is the substitution of the C21-hydroxyl group on the methylthiazole side chain of the parent compound, epothilone B, with an amino group.^{[1][4]} This strategic chemical change confers significantly increased water solubility, allowing for a Cremophor-free formulation and obviating the need for premedication to prevent hypersensitivity reactions.^[4]

Semi-Synthesis of BMS-310705

The semi-synthesis of BMS-310705 is a multi-step process that begins with the natural product, epothilone B. A crucial intermediate in this synthesis is epothilone F, the 21-hydroxy derivative of epothilone B.^{[4][5]}

Biocatalytic Production of Epothilone F


The initial and most efficient method for generating epothilone F is through a bioconversion process. This involves the hydroxylation of epothilone B at the C21 position, catalyzed by the enzyme epothilone B hydroxylase (EBH).^{[5][6]} Cultures of the Gram-positive bacterium *Amycolatopsis orientalis* are utilized to perform this transformation.^{[5][6]}

Chemical Conversion to BMS-310705

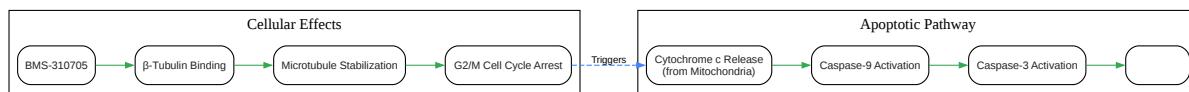
The subsequent chemical synthesis transforms the C21-hydroxyl group of epothilone F into the target primary amine of BMS-310705. The process is as follows:

- N-Oxide Formation: Epothilone B is first converted to its corresponding N-oxide by oxidation with an agent like m-chloroperbenzoic acid (m-CPBA).^[4]
- Polonovsky-Type Rearrangement: The N-oxide undergoes a Polonovsky-type rearrangement when treated with trifluoroacetic anhydride (TFA). This reaction repositions the oxygen atom to the C21 position, yielding the hydroxymethyl derivative, epothilone F.^[4]
- Azide Formation: The C21-hydroxyl group of epothilone F is then converted to an azide. This is achieved by treating the alcohol with diphenylphosphoryl azide (DPPA) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).^[4]

- Staudinger Reduction: The final step is the reduction of the azide to the primary amine using Staudinger conditions, typically with a phosphine reagent like trimethylphosphine ($P(CH_3)_3$) in a tetrahydrofuran (THF)/water solvent system.[4]

[Click to download full resolution via product page](#)

Caption: Semi-synthesis workflow from Epothilone B to BMS-310705.


Mechanism of Action

BMS-310705 exerts its cytotoxic effects by targeting the microtubule network, which is critical for cell division and intracellular transport.[2][7]

- Tubulin Binding and Microtubule Stabilization: Like other epothilones and taxanes, BMS-310705 binds to the β -tubulin subunit of the $\alpha\beta$ -tubulin heterodimer.[7][8] This binding event

stabilizes the microtubules, preventing their dynamic instability—the natural process of polymerization and depolymerization.[2][8]

- **Cell Cycle Arrest:** The stabilization of microtubules disrupts the formation of a functional mitotic spindle, a necessary apparatus for chromosome segregation during mitosis. This disruption leads to an arrest of the cell cycle at the G2/M transition phase.[2][3]
- **Induction of Apoptosis:** Prolonged mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis.[1] This is characterized by the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of cysteine proteases known as caspases. Specifically, the activation of initiator caspase-9 and executioner caspase-3 has been observed following treatment with BMS-310705, leading to programmed cell death.[1][9]

[Click to download full resolution via product page](#)

Caption: Mechanism of action for BMS-310705 leading to apoptosis.

Quantitative Data Summary

Table 1: In Vitro Potency and Efficacy

Parameter	Cell Line	Value	Comparator	Reference
IC ₅₀ (Growth Inhibition)	KB-31 (Human Cervix Cancer)	0.8 nM	Epothilone B (1.2 nM)	[4]
Cell Survival Reduction	OC-2 (Ovarian Cancer)	85-90%	-	[1]
(Refractory to Paclitaxel/Platinum)	(at 0.1-0.5 μM)	m)		

Table 2: Preclinical Pharmacokinetic Parameters

Species	Route	Dose	Systemic Clearance (CL)	Volume of Distribution (Vss)	Oral Bioavailability (F)	Reference
Mouse	IV	5 mg/kg	152 ml/min/kg	38 L/kg	21%	[10][11]
Oral		15 mg/kg	[10][11]			
Rat	IA	2 mg/kg	39 ml/min/kg	54 L/kg	34%	[10][11]
Oral		8 mg/kg	[10][11]			
Dog	IV	0.5 mg/kg	25.7 ml/min/kg	4.7 L/kg	40%	[10][11]
Oral		1 mg/kg	[10][11]			

Table 3: Human Phase I Clinical Pharmacokinetic Parameters (Weekly Dosing)

Dose Range	Half-life (t _{1/2})	Clearance (Cl)	Volume of Distribution (Vd)	Key Findings	Reference
0.6 - 70 mg/m ²	33 - 42 h	17 L/h/m ²	443 - 494 L/m ²	Linear pharmacokinetics, minimal drug accumulation.	[1]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

- Materials:

- Purified bovine brain tubulin (>99% pure)
- General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
- GTP solution (100 mM stock)
- Glycerol
- BMS-310705 and Paclitaxel (positive control) dissolved in DMSO
- 96-well, half-area, clear-bottom plates
- Temperature-controlled spectrophotometer capable of reading at 340 nm.

- Procedure:

- Prepare the tubulin polymerization buffer (TPB): General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.
- Re-suspend lyophilized tubulin in ice-cold TPB to a final concentration of 3 mg/mL. Keep on ice and use within 30 minutes.
- Pre-warm the spectrophotometer to 37°C.
- Add 10 µL of test compound (BMS-310705, paclitaxel, or DMSO vehicle control) at 10x the final desired concentration to the wells of the 96-well plate.
- To initiate the reaction, add 90 µL of the cold tubulin solution to each well. Mix gently by pipetting.
- Immediately place the plate in the 37°C spectrophotometer and begin kinetic readings of absorbance at 340 nm every 30 seconds for 60 minutes.
- Data Analysis: Plot absorbance at 340 nm versus time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves of BMS-310705-treated samples to the control samples.

Caspase-3/9 Fluorometric Activity Assay

This assay quantifies the activity of key executioner (Caspase-3) and initiator (Caspase-9) caspases in cell lysates after drug treatment.

- Materials:

- Human cancer cell line (e.g., OC-2, HeLa)
- Cell culture medium and supplements
- BMS-310705
- Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 μ M EDTA)
- Caspase-9 substrate (e.g., LEHD-AMC)
- Caspase-3 substrate (e.g., DEVD-AMC)
- Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
- 96-well black, clear-bottom plates
- Fluorometric plate reader (Ex/Em for AMC: ~380 nm / ~460 nm).

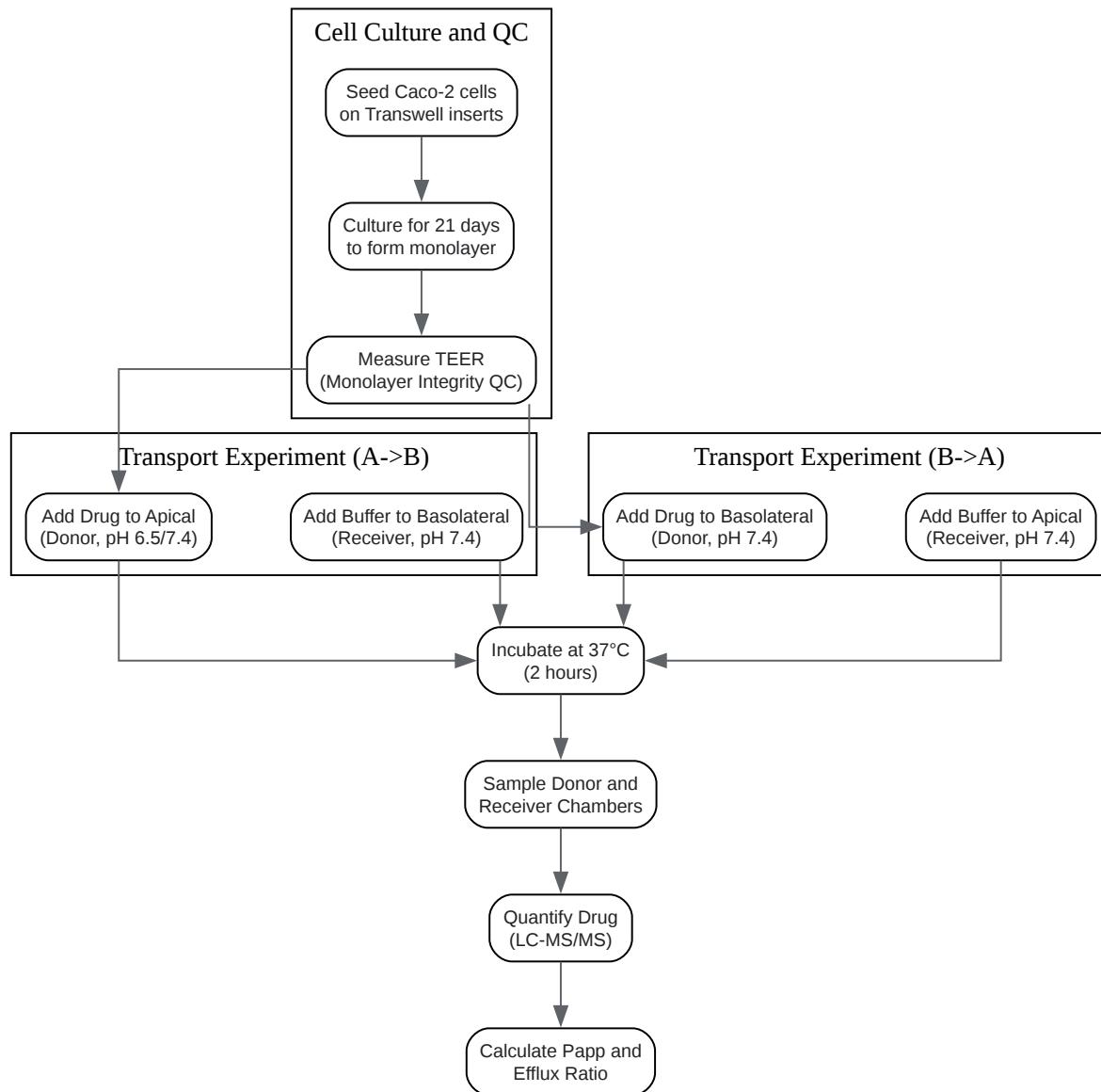
- Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat cells with various concentrations of BMS-310705 or vehicle control for a specified time (e.g., 24 hours).
- Lyse the cells by removing the medium, washing with PBS, and adding 50 μ L of ice-cold Cell Lysis Buffer to each well. Incubate on ice for 15 minutes.
- Prepare the reaction mix: For each sample, mix 50 μ L of 2x Assay Buffer with 5 μ L of the specific caspase substrate (e.g., 1 mM stock of LEHD-AMC or DEVD-AMC).

- Add 50 µL of the cell lysate to a new well in the black 96-well plate.
- Add 55 µL of the reaction mix to each well containing lysate.
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths for the AMC fluorophore.
- Data Analysis: Normalize the fluorescence signal to the total protein concentration of the lysate (determined by a Bradford or BCA assay). Express caspase activity as fold-change relative to the vehicle-treated control.

Caco-2 Permeability Assay

This assay is used to predict intestinal drug absorption and identify potential substrates for efflux transporters.


- Materials:

- Caco-2 cells
- Transwell insert plates (e.g., 24-well format, 0.4 µm pore size)
- Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
- BMS-310705
- Control compounds (e.g., Atenolol for low permeability, Propranolol for high permeability)
- LC-MS/MS system for quantification.

- Procedure:

- Seed Caco-2 cells onto the apical side of Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent, polarized monolayer.
- Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

- Apical to Basolateral (A → B) Transport:
 - Wash the monolayers with pre-warmed HBSS.
 - Add HBSS (pH 7.4) to the basolateral (receiver) chamber.
 - Add BMS-310705 (e.g., at 10 μ M) in HBSS (pH 6.5 or 7.4) to the apical (donor) chamber.
- Basolateral to Apical (B → A) Transport:
 - Add HBSS (pH 7.4) to the apical (receiver) chamber.
 - Add BMS-310705 in HBSS (pH 7.4) to the basolateral (donor) chamber.
- Incubate the plates at 37°C with gentle shaking for 2 hours.
- At the end of the incubation, take samples from both the donor and receiver chambers.
- Quantify the concentration of BMS-310705 in all samples using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate the apparent permeability coefficient (Papp) using the formula: $Papp = (dQ/dt) / (A * C_0)$ where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the monolayer, and C_0 is the initial concentration in the donor chamber.
 - Calculate the efflux ratio (ER) = $Papp (B \rightarrow A) / Papp (A \rightarrow B)$. An ER > 2 suggests the compound is a substrate for active efflux.

[Click to download full resolution via product page](#)**Caption:** General workflow for the Caco-2 permeability assay.

Conclusion

BMS-310705 represents a rationally designed, semi-synthetic epothilone B analogue with potent antitumor activity and improved pharmaceutical properties.[1][4] Its enhanced water solubility allows for a simpler formulation, a significant advantage in a clinical setting.[4] The compound demonstrates a classic microtubule-stabilizing mechanism of action, leading to cell cycle arrest and apoptosis via the intrinsic mitochondrial pathway.[1][9] Preclinical data indicated good oral bioavailability across multiple species, and Phase I clinical trials confirmed a manageable safety profile with evidence of antitumor activity.[1][10] Although its clinical development appears to have been discontinued, the data and methodologies associated with BMS-310705 provide a valuable technical resource for researchers and professionals in the field of drug discovery, particularly those focused on microtubule-targeting agents and the broader class of epothilones.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medscape.com [medscape.com]
- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Total synthesis of 16-desmethyllepothilone B, epothilone B10, epothilone F, and related side chain modified epothilone B analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epothilone - Wikipedia [en.wikipedia.org]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. abcam.com [abcam.com]

- 11. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Semi-Synthesis of BMS-310705: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15567588#discovery-and-semi-synthesis-of-bms-310705>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com